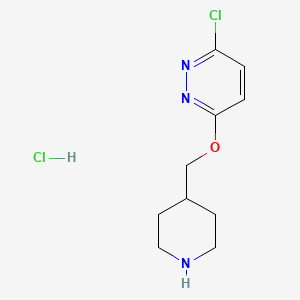
2,5-二氯-4-甲氧基苯甲醛
描述
2,5-Dichloro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-methoxybenzaldehyde is 1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms, one methoxy group, and one aldehyde group attached.Physical And Chemical Properties Analysis
2,5-Dichloro-4-methoxybenzaldehyde is a solid substance . It has a molecular weight of 205.04 .科学研究应用
合成和化学性质:
- Tsoungas 和 Searcey (2001) 展示了它在合成苯并取代邻苯二氮杂中的用途,这是 DNA 插层的潜在前体。这突出了它在复杂有机合成中的作用以及在药物化学中的潜在应用。
溶解度和物理化学研究:
- Larachi 等人 (2000) 研究了相关化合物在水中的溶解度和无限稀释活度系数,为理解其在水溶液中的行为提供了有价值的数据。
色谱和光谱分析:
- Hyötyläinen 和 Knuutinen (1993) 研究了氯化香草醛和丁香醛的色谱分离和质谱特征,促进了分析化学技术的发展。
在有机合成中的应用:
- Swayze (1997) 探索了其衍生物在固相有机合成中用作连接子的用途,展示了其在合成各种化合物中的效用。
电化学应用:
- Sherbo 等人 (2018) 报道了它参与配对电解过程,突出了它在创新电化学应用中的作用。
抗菌和抗真菌特性:
- Harohally 等人 (2017) 研究了衍生自类似醛类的席夫碱的抗黄曲霉毒素和抗菌活性,表明其在开发新型抗菌剂中的潜力。
新型化合物的合成:
- Rahman 和 Scrowston (1983) 证明了它在合成苯并[b]噻吩和苯并异噻唑中的用途,这些化合物具有潜在的药物和化学应用。
抗氧化活性:
- Rijal、Haryadi 和 Anwar (2022) 合成了衍生物并评估了它们的抗氧化活性,表明其在开发具有潜在健康益处的化合物中的重要性。
生物合成和药用特性:
- Kundu 和 Mitra (2016) 综述了甲氧基苯甲醛的天然存在、药用特性和生物合成,深入了解了它在天然产物和药物中的作用。
安全和危害
生化分析
Biochemical Properties
2,5-Dichloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes and proteins can lead to the formation of specific products, which are crucial for understanding its biochemical properties.
Cellular Effects
2,5-Dichloro-4-methoxybenzaldehyde affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes and affect metabolic pathways, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.
Molecular Mechanism
The molecular mechanism of 2,5-Dichloro-4-methoxybenzaldehyde involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It also affects gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Monitoring these temporal effects is essential for accurate experimental results.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-4-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes significant at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
2,5-Dichloro-4-methoxybenzaldehyde is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . Detailed studies on these metabolic interactions provide insights into the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 2,5-Dichloro-4-methoxybenzaldehyde within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effectiveness in biochemical applications.
Subcellular Localization
2,5-Dichloro-4-methoxybenzaldehyde’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2,5-dichloro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFGYSCJWDURGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)

![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)
![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)


![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)


![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)



